6-Chloro-3-{2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}[1,2,4]triazolo[4,3-b]pyridazine
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Overview
Description
6-Chloro-3-{2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound that belongs to the class of triazolopyridazines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-{2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}[1,2,4]triazolo[4,3-b]pyridazine typically involves multiple stepsThe reaction conditions often involve the use of solvents such as ethanol or acetonitrile and catalysts like piperidine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-3-{2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}[1,2,4]triazolo[4,3-b]pyridazine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloro substituents, using reagents like sodium methoxide
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and various organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize the yield and purity of the products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted triazolopyridazines .
Scientific Research Applications
6-Chloro-3-{2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}[1,2,4]triazolo[4,3-b]pyridazine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions .
Mechanism of Action
The mechanism of action of 6-Chloro-3-{2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar triazole ring but differ in the attached moieties.
Indole Derivatives: These compounds have a different core structure but exhibit similar biological activities
Uniqueness
6-Chloro-3-{2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}[1,2,4]triazolo[4,3-b]pyridazine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C15H10Cl2N6O |
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Molecular Weight |
361.2 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-5-[2-(6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]-1,2,4-oxadiazole |
InChI |
InChI=1S/C15H10Cl2N6O/c16-10-3-1-9(2-4-10)15-18-14(24-22-15)8-7-13-20-19-12-6-5-11(17)21-23(12)13/h1-6H,7-8H2 |
InChI Key |
WXSZTCZHAYZNCE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=N2)CCC3=NN=C4N3N=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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